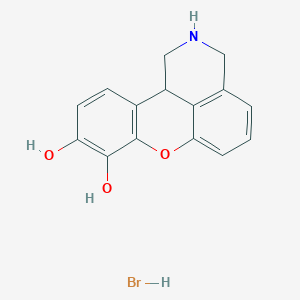
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is an azo compound characterized by the presence of multiple azo groups (-N=N-) and naphthalene rings. Azo compounds are widely known for their vibrant colors and are commonly used as dyes in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then further diazotized and coupled with naphthalene-2,6-disulphonic acid to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process. The final product is usually isolated through filtration, followed by drying and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular proteins and nucleic acids, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology and as an indicator.
Direct Blue 1: A similar azo dye used in the textile industry.
Uniqueness
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is unique due to its multiple azo groups and the presence of sulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with various substrates.
Eigenschaften
CAS-Nummer |
85283-74-5 |
|---|---|
Molekularformel |
C30H19N5Na2O6S2 |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(22-6-2-1-5-21(22)26)32-33-28-13-14-29(24-8-4-3-7-23(24)28)34-35-30-17-20(43(39,40)41)15-18-9-10-19(16-25(18)30)42(36,37)38;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
XGXPWEKQKNXHED-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

